Lipophilicity and Polar Surface Area Comparison
2-(Butylthio)-1-(4-hydroxyphenyl)ethan-1-one exhibits a computed LogP of 3.1082 and a TPSA of 37.3 Ų . In contrast, the methylthio homolog (2-(methylthio)-1-(4-hydroxyphenyl)ethan-1-one) has a reported LogP of 2.47 [1], while the ethylthio homolog shows a LogP of approximately 1.01–2.44 depending on the computational method [2]. The butylthio derivative therefore provides significantly enhanced lipophilicity relative to methyl and ethyl congeners, which can translate to improved membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.1082 |
| Comparator Or Baseline | Methylthio analog: LogP = 2.47; Ethylthio analog: LogP ≈ 1.01–2.44 |
| Quantified Difference | +0.64 to +2.10 LogP units |
| Conditions | Computational prediction; ChemScene data for target, literature values for comparators |
Why This Matters
Higher LogP indicates greater lipophilicity, which can be critical for cell permeability in phenotypic screening and target engagement studies, differentiating this compound from more polar short-chain analogs.
- [1] PMC NCBI. Table 1: Physicochemical properties of 2-(methylthio)-1-(4-hydroxyphenyl)ethan-1-one. Available at: https://pmc.ncbi.nlm.nih.gov View Source
- [2] MMsINC Database. 2-(ethylthio)-1-(4-hydroxyphenyl)ethan-1-one properties. Available at: https://mms.dsfarm.unipd.it View Source
